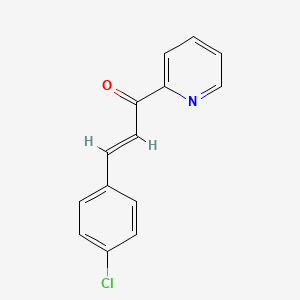![molecular formula C13H20FN5 B11744969 {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744969.png)
{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[1-(2-氟乙基)-1H-吡唑-5-基]甲基}({[1-(丙-2-基)-1H-吡唑-4-基]甲基})胺是一种合成的有机化合物,属于吡唑衍生物类。该化合物以两个吡唑环的存在为特征,每个环都取代了不同的烷基。该化合物的独特结构使其成为在包括药物化学和材料科学在内的各个领域的研究的有趣课题。
准备方法
合成路线和反应条件
{[1-(2-氟乙基)-1H-吡唑-5-基]甲基}({[1-(丙-2-基)-1H-吡唑-4-基]甲基})胺的合成通常涉及以下步骤:
吡唑环的形成: 第一步涉及形成两个吡唑环。这可以通过在酸性或碱性条件下使肼与 1,3-二酮反应来实现。
烷基化: 下一步涉及吡唑环的烷基化。对于 1-(2-氟乙基) 取代,使用 2-氟乙基溴作为烷基化剂。对于 1-(丙-2-基) 取代,使用异丙基溴。
偶联: 最后一步涉及通过亚甲基桥将两个烷基化吡唑环偶联。这可以使用甲醛和合适的碱,例如氢氧化钠来实现。
工业生产方法
该化合物的工业生产可能遵循类似的合成路线,但在更大规模上。需要优化反应条件,例如温度、压力和溶剂选择,以最大限度地提高产率和纯度。可以采用连续流动反应器和自动化合成平台来提高效率和可扩展性。
化学反应分析
反应类型
氧化: 该化合物可以进行氧化反应,特别是在吡唑环上的烷基取代基上。常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 还原反应可以在吡唑环上发生,导致形成二氢吡唑衍生物。硼氢化钠和氢化铝锂是典型的还原剂。
取代: 该化合物可以进行亲核取代反应,特别是在氟乙基基团上。胺和硫醇等亲核试剂可以取代氟原子。
常见的试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 乙醇中的氨。
主要产物
氧化: 形成羧酸或酮。
还原: 形成二氢吡唑衍生物。
取代: 形成胺或硫醇衍生物。
科学研究应用
化学
在化学中,{[1-(2-氟乙基)-1H-吡唑-5-基]甲基}({[1-(丙-2-基)-1H-吡唑-4-基]甲基})胺用作合成更复杂分子的构建单元。
生物学
在生物学中,该化合物因其潜在的生物活性而被研究。已知吡唑衍生物表现出广泛的生物活性,包括抗炎、抗菌和抗癌特性。正在进行研究以探索该化合物及其衍生物的特定生物活性。
医学
在医学中,{[1-(2-氟乙基)-1H-吡唑-5-基]甲基}({[1-(丙-2-基)-1H-吡唑-4-基]甲基})胺因其潜在的治疗应用而被研究。其独特的结构使其能够与特定的生物靶标相互作用,使其成为药物开发的候选者。
工业
在工业中,该化合物可以用作合成各种材料(包括聚合物和染料)的中间体。其独特的化学性质使其成为开发具有增强性能特性的新材料的宝贵成分。
作用机制
{[1-(2-氟乙基)-1H-吡唑-5-基]甲基}({[1-(丙-2-基)-1H-吡唑-4-基]甲基})胺的作用机制尚不完全清楚。据信它通过与特定分子靶标(例如酶或受体)的相互作用发挥作用。氟乙基和异丙基基团的存在可能会增强其对这些靶标的结合亲和力和特异性。需要进一步研究以阐明所涉及的确切分子途径。
相似化合物的比较
类似化合物
- 1-(2-氟乙基)-1H-吡唑
- 1-(丙-2-基)-1H-吡唑
- 1-(2-氟乙基)-3-甲基-1H-吡唑
- 1-(丙-2-基)-3-甲基-1H-吡唑
独特性
{[1-(2-氟乙基)-1H-吡唑-5-基]甲基}({[1-(丙-2-基)-1H-吡唑-4-基]甲基})胺的独特性在于其具有独特烷基取代的双吡唑结构。这种独特的结构赋予了其特定的化学和生物学性质,使其有别于其他类似化合物。氟乙基和异丙基基团的存在可能会增强其反应性和结合亲和力,使其成为研究和开发的宝贵化合物。
属性
分子式 |
C13H20FN5 |
|---|---|
分子量 |
265.33 g/mol |
IUPAC 名称 |
1-[2-(2-fluoroethyl)pyrazol-3-yl]-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C13H20FN5/c1-11(2)19-10-12(8-17-19)7-15-9-13-3-5-16-18(13)6-4-14/h3,5,8,10-11,15H,4,6-7,9H2,1-2H3 |
InChI 键 |
IRBUILUCPFZHPM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=C(C=N1)CNCC2=CC=NN2CCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


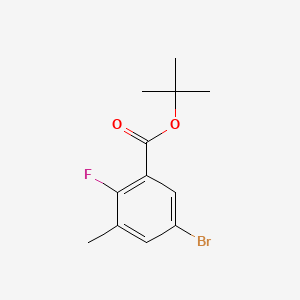

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744903.png)
![[5-(Pyrrolidin-2-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B11744906.png)
![[(Tert-butoxy)methyl]dimethylamine](/img/structure/B11744910.png)
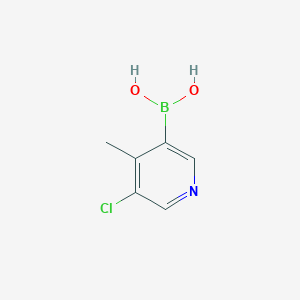

![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11744937.png)
![1-(difluoromethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11744950.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744952.png)
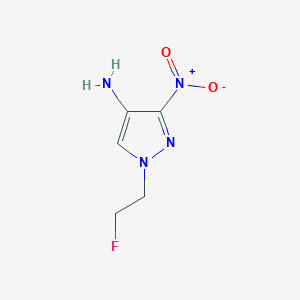
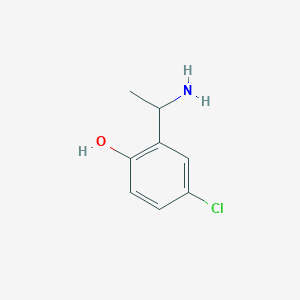
![4-{[(morpholin-4-yl)imino]methyl}-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11744967.png)
